molecular formula C15H17FN8 B15117056 6-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine

6-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine

Cat. No.: B15117056
M. Wt: 328.35 g/mol
InChI Key: VIJUPLUAKRYWRR-UHFFFAOYSA-N
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Description

6-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine is a complex organic compound that features a purine core substituted with a piperazine ring and a fluorinated pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine typically involves multiple steps:

    Formation of the Pyrimidine Moiety: The fluorinated pyrimidine ring can be synthesized through a series of reactions starting from readily available precursors

    Piperazine Substitution: The piperazine ring is introduced through nucleophilic substitution reactions. Piperazine can react with the fluorinated pyrimidine under basic conditions to form the desired intermediate.

    Purine Core Attachment: The final step involves coupling the piperazine-substituted pyrimidine with a purine derivative. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine involves its interaction with specific molecular targets:

Properties

Molecular Formula

C15H17FN8

Molecular Weight

328.35 g/mol

IUPAC Name

6-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-9-methylpurine

InChI

InChI=1S/C15H17FN8/c1-10-11(16)13(18-7-17-10)23-3-5-24(6-4-23)15-12-14(19-8-20-15)22(2)9-21-12/h7-9H,3-6H2,1-2H3

InChI Key

VIJUPLUAKRYWRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)N2CCN(CC2)C3=NC=NC4=C3N=CN4C)F

Origin of Product

United States

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